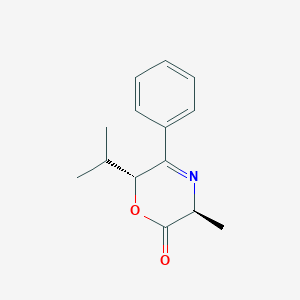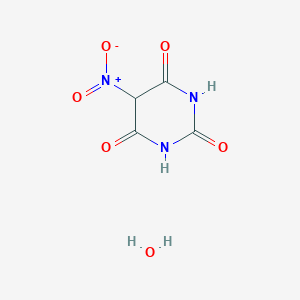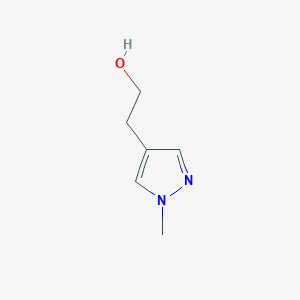
(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one, also known as IMPO, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. IMPO is a chiral molecule that belongs to the oxazinone family and has a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. It can also inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one can modulate the activity of ion channels, such as voltage-gated potassium channels, which are involved in neuronal excitability and cardiovascular function.
Biochemical and Physiological Effects:
(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one has been shown to have various biochemical and physiological effects in cells and animal models. It can increase the expression of antioxidant enzymes and reduce oxidative stress. (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one can improve mitochondrial function and reduce apoptosis in cells.
Avantages Et Limitations Des Expériences En Laboratoire
(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one has some limitations, including its high cost and the complexity of its synthesis. Additionally, the effects of (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the research on (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one. One direction is to investigate its potential therapeutic applications in neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is to explore its effects on the immune system and its potential as an immunomodulatory agent. Additionally, the development of new synthesis methods and analogs of (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one could lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one can be synthesized using various methods, including the reaction of 2-phenylacetic acid, isopropylamine, and methyl isobutyrate in the presence of a catalyst. Another method involves the reaction of 2-phenylacetic acid, isopropylamine, and ethyl chloroformate. The synthesis of (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one is a complex process that requires careful optimization and purification to obtain a high yield and purity.
Applications De Recherche Scientifique
(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular diseases. In neuroscience, (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one has been found to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular diseases, (3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one has been shown to have vasodilatory effects and can reduce blood pressure.
Propriétés
IUPAC Name |
(2R,5S)-5-methyl-3-phenyl-2-propan-2-yl-2,5-dihydro-1,4-oxazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9(2)13-12(11-7-5-4-6-8-11)15-10(3)14(16)17-13/h4-10,13H,1-3H3/t10-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMCAYQHEBZGJA-GXFFZTMASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=N1)C2=CC=CC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H](C(=N1)C2=CC=CC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6R)-6-Isopropyl-3-methyl-5-phenyl-3,6-dihydro-2H-1,4-oxazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)
![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B63090.png)


![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)

![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)

![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)

